L-9(3-dimethylaminopropyl) 10-methyl-2-trifluoromethyl-9,10-dihydroanthracene, hydrochloride
CAS No.:
Cat. No.: VC16504515
Molecular Formula: C21H25ClF3N
Molecular Weight: 383.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25ClF3N |
|---|---|
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | N,N-dimethyl-3-[10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C21H24F3N.ClH/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20;/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3;1H |
| Standard InChI Key | LUIRCXMGCSEASE-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a 9,10-dihydroanthracene backbone, a partially saturated tricyclic system that imposes conformational rigidity compared to fully aromatic anthracene derivatives. The 9-position is substituted with a 3-dimethylaminopropyl chain, while the 2-position bears a trifluoromethyl (-CF₃) group. The 10-methyl group further modulates steric and electronic interactions .
The dimethylaminopropyl side chain adopts a pseudoaxial conformation relative to the dihydroanthracene plane, as inferred from analogous structures . This orientation positions the tertiary amine for potential hydrogen bonding or ionic interactions in biological environments. The -CF₃ group, with its strong electron-withdrawing character, influences aromatic π-electron density, potentially altering binding affinities in receptor-ligand systems .
Table 1: Molecular Properties
Synthesis and Preparation
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential functionalization of the dihydroanthracene core. Key steps include:
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Friedel-Crafts Alkylation: Introduction of the dimethylaminopropyl chain at the 9-position using aluminum chloride (AlCl₃) as a catalyst.
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Trifluoromethylation: Electrophilic substitution at the 2-position employing trifluoromethylating agents such as TMSCF₃ or Umemoto’s reagent.
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Salt Formation: Reaction of the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for pharmacological assays .
Challenges in synthesis include controlling regioselectivity during trifluoromethylation and minimizing isomerization of intermediates, a problem noted in related anthrone derivatives .
Physicochemical Properties
Spectroscopic Profiles
Infrared (IR) spectroscopy reveals characteristic absorptions:
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N-H Stretch: 2500–3000 cm⁻¹ (protonated amine in hydrochloride form) .
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Aromatic C-H Bending: 700–900 cm⁻¹ (dihydroanthracene ring) .
The solid-state IR spectrum, obtained via NaCl prism dispersive instrumentation, shows spectral contamination from oil mulls around 2900 and 1380 cm⁻¹ .
Table 2: Key Spectral Data
| Spectral Region (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1120–1160 | C-F symmetric/asymmetric stretch | Strong |
| 2500–3000 | N⁺-H stretch (HCl salt) | Broad |
| 1450–1600 | Aromatic C=C bending | Medium |
Research Challenges and Future Directions
Synthetic Optimization
Current yields are suboptimal due to side reactions during trifluoromethylation. Transitioning to flow chemistry or photoredox catalysis could improve efficiency .
Biological Screening
In vitro assays against serotonin receptor subtypes (5-HT₂A, 5-HT₂B, 5-HT₂C) are needed to quantify binding affinities (Kᵢ) and functional activity (EC₅₀/IC₅₀) .
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